4-(2,4-Dinitrophenoxy)butanoic acid

Description

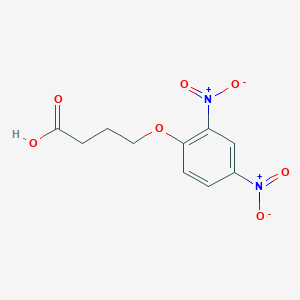

4-(2,4-Dinitrophenoxy)butanoic acid (CAS: 52120-49-7) is a nitro-substituted phenoxybutanoic acid derivative with the molecular formula C₁₀H₁₀N₂O₆ and a molecular weight of 254.20 g/mol. The nitro groups in the 2,4-dinitrophenoxy moiety likely enhance electron-withdrawing effects, influencing acidity, stability, and bioactivity compared to chloro- or methoxy-substituted analogs.

Properties

IUPAC Name |

4-(2,4-dinitrophenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O7/c13-10(14)2-1-5-19-9-4-3-7(11(15)16)6-8(9)12(17)18/h3-4,6H,1-2,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOQOBDTUVOROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrophenoxy)butanoic acid typically involves the reaction of 2,4-dinitrophenol with butanoic acid derivatives. One common method includes the esterification of 2,4-dinitrophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dinitrophenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

Reduction: Reduction reactions can convert the nitro groups to amino groups, forming 4-(2,4-diaminophenoxy)butanoic acid.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Dicarboxylic acids.

Reduction: 4-(2,4-diaminophenoxy)butanoic acid.

Substitution: Various substituted phenoxybutanoic acids.

Scientific Research Applications

4-(2,4-Dinitrophenoxy)butanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitrophenoxy)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-(2,4-dinitrophenoxy)butanoic acid with its closest analogs:

Key Observations :

- Substituent Effects: Nitro groups (in 2,4-dinitrophenoxy) are stronger electron-withdrawing groups than chlorine or bromine, likely increasing acidity and reducing photostability compared to 2,4-DB or brominated analogs .

- Conformational Flexibility: Carboxyl group torsion angles in phenoxybutanoic acids influence molecular planarity. For example, 4-(2,4-dichlorophenoxy)butanoic acid exhibits a torsion angle of 170.1°, slightly more planar than 4-(4-chlorophenoxy)butanoic acid (161.6°) . The nitro-substituted analog may adopt a similar conformation, affecting receptor binding in herbicidal activity.

Biological Activity

4-(2,4-Dinitrophenoxy)butanoic acid, with the chemical formula C10H10N2O7, is an organic compound notable for its unique structure featuring a butanoic acid moiety linked to a 2,4-dinitrophenoxy group. The presence of two nitro groups on the phenoxy ring significantly influences its chemical reactivity and biological activity. This article reviews the compound's biological activities, mechanisms of action, and potential applications based on diverse scientific literature.

- Molecular Formula: C10H10N2O7

- CAS Number: 2413896-31-6

- Structure: The compound consists of a butanoic acid chain attached to a dinitrophenoxy group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and cellular receptors. The nitro groups are capable of participating in redox reactions, which can influence oxidative stress levels within cells. Additionally, the hydrophobic nature of the phenoxy group allows it to interact with protein structures, potentially altering their functions and activities.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance:

- Cyclooxygenase (COX) Inhibition: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting COX enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation .

Antimicrobial Activity

The compound has also been studied for its potential antimicrobial properties. In vitro assays have shown that it can inhibit the growth of certain bacterial strains, indicating its possible use as an antimicrobial agent .

Antioxidant Properties

The antioxidant potential of this compound has been explored in various studies. It has been observed to scavenge free radicals effectively, which could contribute to its protective effects against oxidative damage in biological systems .

Study on Anti-inflammatory Effects

A study conducted by researchers at a leading university investigated the anti-inflammatory effects of this compound in a model of acute inflammation. The results demonstrated a significant reduction in inflammatory markers when administered to animal models compared to controls. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against various pathogens. The compound exhibited notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, highlighting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 4-(2,4-Dichlorophenoxy)butanoic acid | Contains dichlorophenoxy group | Herbicidal activity |

| 4-(2,4-Diaminophenoxy)butanoic acid | Contains amino groups | Potential for drug development |

| 4-(2,4-Difluorophenoxy)butanoic acid | Contains difluorophenoxy group | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.